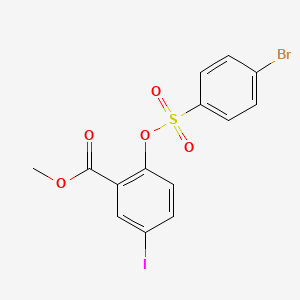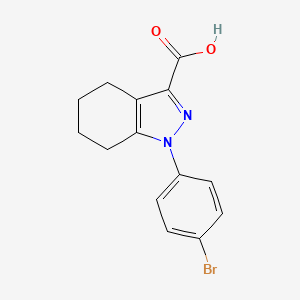![molecular formula C23H17ClN4O2 B2525616 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-41-0](/img/no-structure.png)
2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H17ClN4O2 and its molecular weight is 416.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Synthesis and Structural Characterization : Research by Kariuki et al. (2021) and others focuses on synthesizing and characterizing compounds with complex structures, highlighting the importance of understanding molecular conformations through crystal diffraction studies. Such research underlines the foundational work in developing compounds with potential applications in various fields, including medicinal chemistry and materials science (Kariuki et al., 2021).
Potential Biological Activities
Anticancer and Antimicrobial Agents : Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds for their anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. Their work illustrates the process of discovering new therapeutic agents through synthesis and biological evaluation (Katariya et al., 2021).
Antimicrobial Studies : Research on the synthesis of compounds containing pyrazole and other heterocyclic moieties demonstrates ongoing efforts to develop new antimicrobial agents. This work involves the synthesis of novel compounds followed by evaluation of their antimicrobial efficacy, showcasing the potential application of such compounds in addressing microbial resistance (Hafez et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the introduction of the 4-chlorophenyl and 5-methyl-2-phenyloxazol-4-ylmethyl substituents.", "Starting Materials": [ "2-aminopyrazole", "4-chlorobenzaldehyde", "ethyl acetoacetate", "2-phenyloxazole", "methyl iodide", "sodium hydride", "acetic anhydride", "sodium acetate", "acetic acid", "triethylamine", "N,N-dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine", "a. Condensation of 2-aminopyrazole with 4-chlorobenzaldehyde in ethanol to form 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine", "Step 2: Synthesis of 5-(2-oxoethyl)-2-phenyloxazole", "a. Condensation of ethyl acetoacetate with 2-phenyloxazole in the presence of sodium ethoxide in ethanol to form 5-(2-oxoethyl)-2-phenyloxazole", "Step 3: Synthesis of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl iodide", "a. Alkylation of 5-(2-oxoethyl)-2-phenyloxazole with methyl iodide in the presence of sodium hydride in DMF to form 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl iodide", "Step 4: Synthesis of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl acetate", "a. Acetylation of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl iodide with acetic anhydride in the presence of sodium acetate in acetic acid to form 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl acetate", "Step 5: Synthesis of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethylamine", "a. Reduction of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl acetate with sodium borohydride in methanol to form 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethylamine", "Step 6: Synthesis of 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Condensation of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine with 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethylamine in the presence of triethylamine in chloroform to form 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" ] } | |
CAS-Nummer |
941950-41-0 |
Molekularformel |
C23H17ClN4O2 |
Molekulargewicht |
416.87 |
IUPAC-Name |
2-(4-chlorophenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H17ClN4O2/c1-15-20(25-22(30-15)17-5-3-2-4-6-17)14-27-11-12-28-21(23(27)29)13-19(26-28)16-7-9-18(24)10-8-16/h2-13H,14H2,1H3 |
InChI-Schlüssel |
KAZAVSPMPWIRCT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)
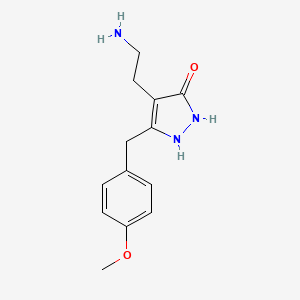

![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)
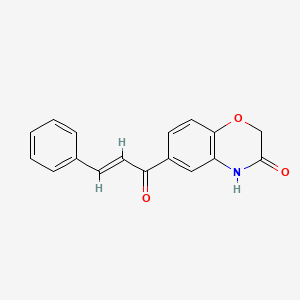
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)
![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)
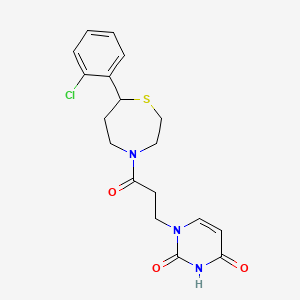
![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)
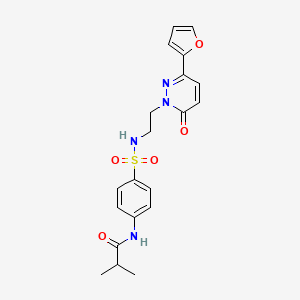
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)
